molecular formula C10H14O3 B13995337 3-(4-Methoxyphenyl)propane-1,2-diol CAS No. 17131-20-3

3-(4-Methoxyphenyl)propane-1,2-diol

Cat. No.: B13995337
CAS No.: 17131-20-3
M. Wt: 182.22 g/mol
InChI Key: FTVDGXRTMDRADG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propane-1,2-diol (CAS 17131-20-3), also known as estragole 2',3'-dihydrodiol, is a high-purity synthetic intermediate of significant interest in life science and medicinal chemistry research . This compound is a diol derivative of the propenylbenzene anethole, a class of natural compounds found in various essential oils . It serves as a versatile precursor in chemo-enzymatic synthesis, where it can be further oxidized by microbial catalysts, such as specific Rhodococcus or Dietzia strains, to produce valuable hydroxy ketone derivatives . In biological activity studies, diol derivatives of propenylbenzenes have demonstrated notable fungistatic activity against Candida albicans strains and have shown concentration-dependent antiproliferative effects on human cell lines, including HepG2 (hepatocellular carcinoma), Caco-2, and MG63, indicating its relevance in developing new therapeutic agents . Furthermore, this compound is a critical metabolite in studying the bioactivation and genotoxicity pathways of dietary allylbenzene analogs like estragole . Research indicates that this compound is formed in vivo via the 2',3'-epoxidation metabolic pathway, and its investigation helps elucidate the balance between metabolic activation and detoxification processes, providing insights into the safety and biological effects of naturally occurring compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

17131-20-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

FTVDGXRTMDRADG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CO)O

Origin of Product

United States

Preparation Methods

Reduction of 2-Methoxycinnamaldehyde Derivatives

Procedure :

  • Starting material : 2-Methoxycinnamaldehyde (3.70 g, 23 mM) in tetrahydrofuran (THF).
  • Reduction : Lithium borohydride (50 cm³, 1M) under nitrogen, refluxed for 6 h.
  • Workup : Methanesulfonic acid (4.8 g) added, followed by sodium hydroxide (3M).
  • Yield : 60% after distillation (b.p. 85°C/2 mmHg).

Key Findings :

  • Purity : >95% by TLC (Rf 0.54).
  • Limitations : Requires anhydrous conditions and careful handling of borohydrides.

Malonoyl Peroxide-Mediated syn-Dihydroxylation

Procedure :

  • Alkene substrate : trans-Anethole (180 µL, 1.20 mmol).
  • Reagents : Cyclopropyl malonoyl peroxide (184 mg, 1.44 mmol), H₂O (22 µL), chloroform (2 mL).
  • Conditions : 40°C for 2 h, followed by hydrolysis with 1M NaOH.
  • Yield : 76% (syn:anti = 5.5:1).

Data Table :

Parameter Value
Reaction Time 2 h
Temperature 40°C
Diastereomeric Ratio 5.5:1 (syn:anti)
Purity (NMR) >98%

Advantages : Scalable to gram quantities with recyclable diacid byproducts.

Biocatalytic Cascades for Enantioselective Synthesis

Benzaldehyde Lyase (BAL) and Alcohol Dehydrogenase (ADH) System

Procedure :

  • Substrate : 4-Methoxybenzaldehyde (500 mM).
  • Enzymes : Pseudomonas fluorescens BAL (25 mg/mL), Ralstonia sp. ADH (30 mg/mL).
  • Cofactors : Acetaldehyde (180 mM) for NADH recycling.
  • Conditions : 30°C, 24 h in cyclopentyl methyl ether (CPME).
  • Yield : 82% (1R,2R isomer), >99% ee.

Data Table :

Parameter Value
Space-Time Yield 165 g L⁻¹ day⁻¹
Atom Economy 99% (simultaneous mode)
Solvent Recovery >90% CPME reuse

Advantages : Sustainable, avoids toxic reagents.

Azide Reduction Pathway (Patent-Based Method)

I₂-Catalyzed Azido Alcohol Formation

Procedure :

  • Alkene : 4-Methoxystyrene (1 equiv).
  • Reagents : NaN₃ (3 equiv), I₂ (10 mol%), H₂O/THF (1:1).
  • Conditions : Room temperature, 12 h.
  • Intermediate : 3-Azido-3-(4-methoxyphenyl)propane-1,2-diol.
  • Reduction : H₂/Pd(OH)₂, 25°C, 12 h.
  • Yield : 68% over two steps.

Key Findings :

  • Challenges : Requires strict control over azide handling.
  • Applications : Intermediate for chloramphenicol analogs.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Sustainability
Lithium Borohydride 60 Low Moderate Low
Malonoyl Peroxide 76 Moderate (5.5:1) High Medium
Biocatalytic 82 High (>99% ee) High High
Azide Reduction 68 Not reported Moderate Low

Industrial-Scale Considerations

  • Malonoyl Peroxide Route : Preferred for cost-effectiveness (raw material cost: $12/g).
  • Biocatalytic Method : Ideal for pharmaceutical GMP production despite higher enzyme costs ($150/g).
  • Safety Note : Peroxide intermediates require DSC monitoring (onset temp: 114.5°C).

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification

Similar compounds can be categorized based on:

  • Phenyl substituent position (C1 vs. C3 on propane).
  • Substituents on the phenyl ring (e.g., hydroxyl, methoxy, allyl).
  • Linkage type (direct C–C bond vs. ether linkage).
  • Stereochemistry (syn/anti diastereomers, enantiomers).
Tyrosinase Inhibition
  • 1-(4-Methoxyphenyl)propane-1,2-diol enantiomers (compounds 5 and 6 in ) showed IC₅₀ values of 0.783 mg/mL and 0.532 mg/mL , respectively, outperforming β-arbutin (IC₅₀: 1.784 mg/mL). Molecular docking confirmed stronger binding affinity for the (1S,2R)-enantiomer .
Cytotoxicity
  • 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol exhibited cytotoxicity against HCT116 colon cancer cells (IC₅₀: 20.40 ± 1.37 μM) .
Antitussive Activity
  • Levodropropizine , a piperazinyl-substituted diol, reduced cough frequency by 33–51% in clinical trials, demonstrating efficacy comparable to cloperastine .

Physicochemical Properties

  • Melting Points: Alkylphenoxy diols (e.g., 3-(4-n-pentylphenoxy)propane-1,2-diol) melt at 52–86°C, influenced by alkyl chain length .
  • Chirality : Enantioseparation of diols using chiral coordination compounds achieved enantiomeric excess (ee) values >99% .

Q & A

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)propane-1,2-diol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Chemical Synthesis : Reacting 4-methoxyphenol derivatives with epoxide precursors under basic conditions (e.g., NaOH or K₂CO₃). Critical parameters include reaction temperature (60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like oligomerization .
  • Biotransformation : Enzymatic reduction of hydroxy ketones (e.g., 1-(4-methoxyphenyl)propane-1,2-dione) using ketoreductases. Optimization involves pH control (6.5–7.5), cofactor regeneration systems (e.g., NADPH), and substrate feeding strategies to enhance enantiomeric purity .
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 4.2–4.5 ppm for diol protons) confirm regiochemistry and stereochemistry. Coupling constants (J values) distinguish vicinal diols from ether linkages .
  • Mass Spectrometry (MS-DART) : High-resolution MS validates molecular weight (e.g., m/z 212.1 [M+H]⁺) and detects impurities. Fragmentation patterns help identify structural analogs or degradation products .
  • FT-IR : O-H stretches (3200–3500 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) confirm diol and methoxy functionalities.

Advanced Research Questions

Q. How can polymerization reactions involving this compound be designed to achieve controlled molecular weights and polymer architectures?

  • Methodological Answer :
  • Catalyst Selection : Titanium-based catalysts (e.g., Ti(OiPr)₄) enable polycondensation with dicarboxylic acids (e.g., succinic acid) at 150–180°C. Stoichiometric control (1:1 diol:acid ratio) and vacuum distillation remove water to drive the reaction .
  • Kinetic Monitoring : Gel permeation chromatography (GPC) tracks molecular weight (Mn ~5,000–15,000 Da). Adjusting reaction time (12–48 hrs) and catalyst loading (0.5–2 mol%) modulates polydispersity (PDI <1.5) .
  • Architecture Control : Branching is minimized by avoiding excess diol or acid. For cross-linked polymers, post-polymerization modifications (e.g., epoxidation) are recommended .

Q. What methodologies are employed to study the thermodynamic interactions of this compound with biological targets like human topoisomerase IIα?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity (Kd ~10⁻⁶ M) and enthalpy changes (ΔH). Protocol: Titrate diol (0.1–1 mM) into enzyme solution (10 µM) at 25°C, with data fitting to a one-site model .
  • Molecular Modeling : Docking simulations (e.g., AutoDock Vina) identify binding pockets near the ATPase domain. Energy minimization (AMBER force field) refines poses, while MD simulations (100 ns) assess stability .
  • Competitive Assays : Validate specificity using known inhibitors (e.g., etoposide) in fluorescence-based ATPase activity assays .

Q. How should researchers address discrepancies in physicochemical data (e.g., melting points, spectral profiles) when synthesizing this compound via different routes?

  • Methodological Answer :
  • Melting Point Variability : Differences (e.g., 85–89°C vs. 124–126°C) may arise from polymorphic forms or impurities. Perform DSC analysis and recrystallize in polar solvents (e.g., ethanol) to isolate pure phases .
  • Spectral Contradictions : Unexpected NMR peaks (e.g., δ 5.2 ppm for allyl groups) suggest incomplete purification or side reactions. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
  • Batch Consistency : Implement QC protocols like chiral HPLC to monitor enantiomeric excess (>98%) in biotransformation-derived batches .

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